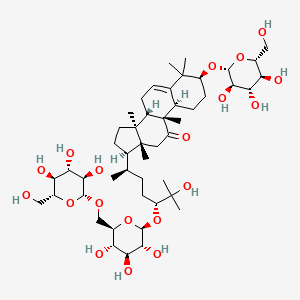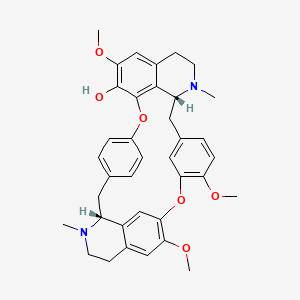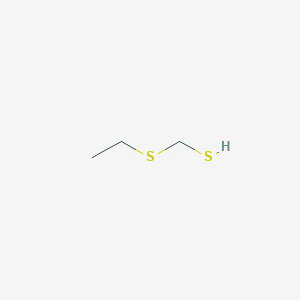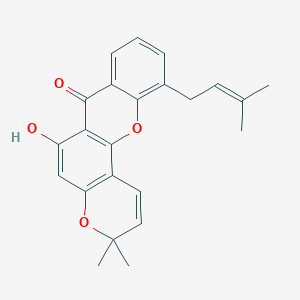
11-オキソモグロシド III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2. 製法
合成経路と反応条件: 11-オキソモグロシドIIIの調製は、通常、羅漢果からの抽出と精製を伴います。 抽出プロセスでは、多くの場合、エタノールや二酸化炭素などの溶媒が使用されます 。 精製プロセスには、特定の配糖体を分離するために、高速液体クロマトグラフィー(HPLC)が使用される場合があります .
工業生産方法: 11-オキソモグロシドIIIの工業生産は、羅漢果から大規模に抽出を行い、その後、高度なクロマトグラフィー技術を使用して精製します 。このプロセスは、化合物の高収率と高純度を確保するために最適化されています。
科学的研究の応用
11-Oxomogroside III has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener and a model compound for studying glycoside chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and anti-tumor properties.
Medicine: Potential therapeutic agent for diabetes, obesity, and cancer.
Industry: Used in the food and beverage industry as a natural sweetener.
作用機序
11-オキソモグロシドIIIの作用機序には、様々な分子標的および経路との相互作用が含まれます。
抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します.
抗炎症作用: プロ炎症性サイトカインと酵素を阻害します.
抗腫瘍作用: アポトーシスを誘導し、癌細胞の増殖を阻害します.
6. 類似の化合物との比較
11-オキソモグロシドIIIは、その特異的な構造と性質により、モグロシドの中で独特な存在です。類似の化合物には、以下が含まれます。
- モグロシドIIe
- モグロシドIII
- 11-オキソモグロシドIIIE
- モグロシドIV
- 11-オキソモグロシドIV
- モグロシドV
- 11-オキソモグロシドV
これらの化合物は、類似のキュクルビタンスケルトンを共有していますが、配糖体の数と位置が異なっており、甘味と生物活性が影響を受けます .
生化学分析
Biochemical Properties
11-Oxomogroside III plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to exhibit antioxidative and anti-inflammatory properties . The compound interacts with enzymes such as β-glucosidase, which facilitates the hydrolysis of glycosidic bonds, releasing mogrol and glucose . Additionally, 11-Oxomogroside III interacts with proteins involved in cellular signaling pathways, modulating their activity and contributing to its biological effects.
Cellular Effects
11-Oxomogroside III influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as AKT and mTOR, which are involved in cell growth and survival . Furthermore, 11-Oxomogroside III affects gene expression by regulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 11-Oxomogroside III exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as β-glucosidase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the hydrolysis of glycosidic bonds, affecting the availability of glucose and other metabolites. Additionally, 11-Oxomogroside III modulates gene expression by interacting with transcription factors and other regulatory proteins, altering their activity and leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Oxomogroside III have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 11-Oxomogroside III can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 11-Oxomogroside III vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidative and anti-inflammatory activities . At higher doses, 11-Oxomogroside III may induce toxic or adverse effects, including cellular apoptosis and disruption of normal cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
11-Oxomogroside III is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by enzymes such as β-glucosidase, which hydrolyzes the glycosidic bonds, releasing mogrol and glucose . This metabolic process affects the availability of glucose and other metabolites, influencing cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 11-Oxomogroside III is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biological effects . The transport and distribution of 11-Oxomogroside III are crucial for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 11-Oxomogroside III plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 11-Oxomogroside III reaches its intended sites of action, where it can interact with target biomolecules and exert its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 11-Oxomogroside III typically involves the extraction and purification from the monk fruit. The extraction process often uses solvents like ethanol or carbon dioxide . The purification process may involve high-performance liquid chromatography (HPLC) to isolate the specific glycoside .
Industrial Production Methods: Industrial production of 11-Oxomogroside III involves large-scale extraction from monk fruit, followed by purification using advanced chromatographic techniques . The process is optimized to ensure high yield and purity of the compound.
化学反応の分析
反応の種類: 11-オキソモグロシドIIIは、次のような様々な化学反応を受けます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素.
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム.
置換試薬: ハロゲン、アルキル化剤.
主要な生成物: これらの反応から生成される主要な生成物には、11-オキソモグロシドIIIの様々な酸化誘導体、還元誘導体、置換誘導体が含まれます .
4. 科学研究への応用
11-オキソモグロシドIIIは、幅広い科学研究への応用があります。
類似化合物との比較
11-Oxomogroside III is unique among mogrosides due to its specific structure and properties. Similar compounds include:
- Mogroside IIe
- Mogroside III
- 11-Oxomogroside IIIE
- Mogroside IV
- 11-Oxomogroside IV
- Mogroside V
- 11-Oxomogroside V
These compounds share a similar cucurbitane skeleton but differ in the number and position of glycoside moieties, which influence their sweetness and biological activities .
特性
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRSWYYQQKYKT-KEMCFQJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-[2-[(3R,6S)-6-[(4-methoxyphenyl)methyl]-3-(phenylmethyl)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-yl]ethyl]-4-methylbenzamide](/img/structure/B1257167.png)



![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)
![3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-14-hydroxybufa-4,20,22-trienolide](/img/structure/B1257178.png)






![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)

